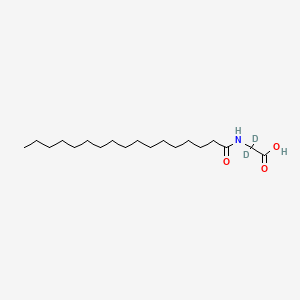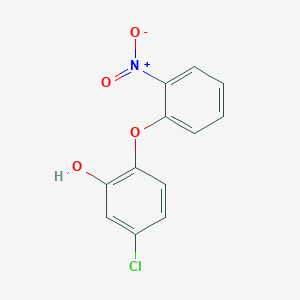
5-Chloro-2-(2-nitrophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BaENR-IN-1, also known as Compound 5, is an inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR) with an IC50 value of 7.7 μM. This compound impedes the production of fatty acids crucial for bacterial growth by targeting the bacterial enzyme ENR. BaENR-IN-1 demonstrates significant antibacterial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BaENR-IN-1 involves the preparation of aryl ether inhibitors. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve the use of aryl halides and phenols under basic conditions, often employing palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for BaENR-IN-1 are not explicitly detailed in the available literature. Generally, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with industrial safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
BaENR-IN-1 primarily undergoes inhibition reactions where it binds to the ENR enzyme, blocking its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of BaENR-IN-1 involves reagents such as aryl halides, phenols, and palladium catalysts. The reaction conditions often include a basic environment, typically achieved using bases like potassium carbonate or sodium hydroxide .
Major Products Formed
The major product formed from the synthesis of BaENR-IN-1 is the aryl ether inhibitor itself. No significant by-products are typically reported in the synthesis process .
Wissenschaftliche Forschungsanwendungen
BaENR-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
BaENR-IN-1 exerts its effects by inhibiting the Enoyl-Acyl Carrier Protein Reductase (ENR) enzyme. This inhibition blocks the synthesis of fatty acids essential for bacterial growth, thereby demonstrating antibacterial activity. The molecular target is the ENR enzyme, and the pathway involved is the fatty acid synthesis pathway in bacteria .
Vergleich Mit ähnlichen Verbindungen
BaENR-IN-1 is unique in its specific inhibition of the ENR enzyme with a relatively low IC50 value of 7.7 μM. Similar compounds include other aryl ether inhibitors that target the same enzyme but may differ in their potency and specificity. Examples of similar compounds are:
Triclosan: Another ENR inhibitor with broader applications but higher IC50 values.
Isoniazid: Used in tuberculosis treatment, also targets fatty acid synthesis but through a different mechanism
BaENR-IN-1 stands out due to its specific and potent inhibition of the ENR enzyme, making it a valuable compound for antibacterial research.
Eigenschaften
Molekularformel |
C12H8ClNO4 |
|---|---|
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
5-chloro-2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H8ClNO4/c13-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)14(16)17/h1-7,15H |
InChI-Schlüssel |
COIDXTLVJPMZNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


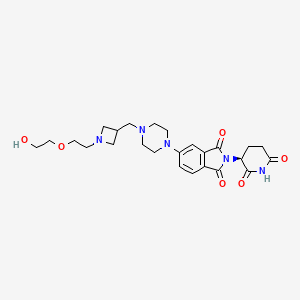

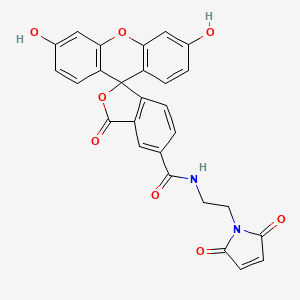
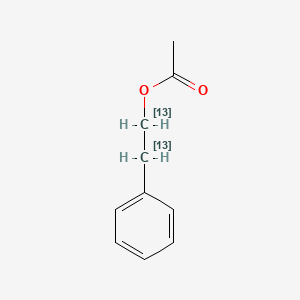
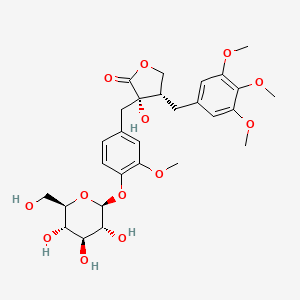
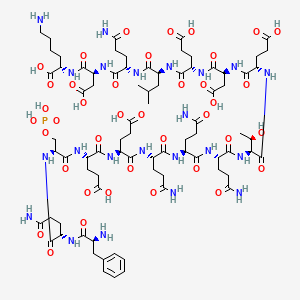

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

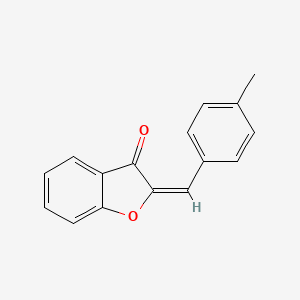
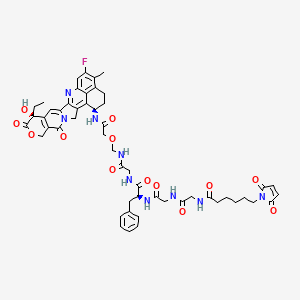
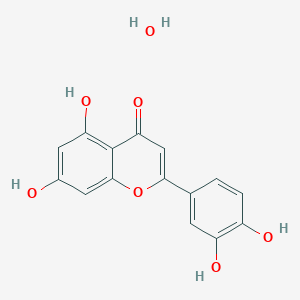
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
